molecular formula C13H18N2O5S B4983175 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

Cat. No. B4983175
M. Wt: 314.36 g/mol
InChI Key: OUPIHWVWMUSSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as MPS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to have a wide range of biochemical and physiological effects, which make it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a key role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. Some of the major effects of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide include the inhibition of angiogenesis, induction of apoptosis, and inhibition of cell migration and invasion. These effects make 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide a promising candidate for various scientific research applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in scientific research is its potent anti-cancer activity. 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions that can be explored in the field of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide research. One of the major areas of future research is the development of new 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide derivatives with improved solubility and potency. Another area of future research is the exploration of the potential applications of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in humans.
Conclusion:
In conclusion, 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a promising chemical compound with a wide range of potential scientific research applications. Its potent anti-cancer activity, along with its various biochemical and physiological effects, make it a promising candidate for the development of new anti-cancer drugs. Further research is needed to explore the full potential of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in various scientific research applications.

Synthesis Methods

The synthesis of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide can be achieved through a series of chemical reactions involving the use of various reagents and solvents. One of the commonly used methods for synthesizing 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide involves the reaction of 4-methoxy-3-nitrophenol with pyrrolidine and sodium sulfite, followed by the reaction of the resulting product with acetic anhydride.

Scientific Research Applications

2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in the field of medicine. One of the major scientific research applications of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is its use as a potential therapeutic agent for the treatment of various types of cancer. 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

2-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-19-11-5-4-10(20-9-13(14)16)8-12(11)21(17,18)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPIHWVWMUSSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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